Thietan-2-ylmethanamine hydrochloride
Overview
Description
Thietan-2-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H10ClNS It is a derivative of thietane, a four-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietan-2-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of thietane derivatives with amines. For instance, the reaction of thietane-2-carboxylic acid with methanamine in the presence of a dehydrating agent can yield thietan-2-ylmethanamine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Thietan-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the thietane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield thietan-2-ylmethanesulfonic acid .
Scientific Research Applications
Thietan-2-ylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of thietan-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its biological activity may be attributed to its ability to interact with cellular components, such as enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Thietane: The parent compound, which lacks the amine group.
Thietan-2-ylmethanol: A derivative with a hydroxyl group instead of an amine.
Thietan-2-ylmethylamine: A similar compound with a different substitution pattern on the thietane ring.
Uniqueness: Thietan-2-ylmethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
thietan-2-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c5-3-4-1-2-6-4;/h4H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURNKFYTXGZBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1424279-84-4 | |
Record name | 1-(thietan-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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